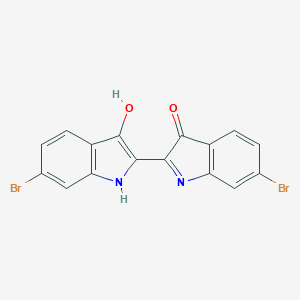
6,6-Dibromoindigo
Descripción general
Descripción
6,6’-Dibromoindigo is an organic compound with the formula (BrC 6 H 3 C (O)CNH) 2 . It is a deep purple solid, also known as Tyrian purple, a dye of historic significance . The molecule consists of a pair of monobrominated indole rings linked by a carbon-carbon double bond .
Synthesis Analysis
The synthesis of 6,6’-Dibromoindigo involves the intermediacy of tyrindoxyl sulphate . It can also be produced enzymatically in vitro from the amino acid tryptophan . The sequence begins with bromination of the benzo ring followed by conversion to 6-bromo indole .Molecular Structure Analysis
The molecular formula of 6,6’-Dibromoindigo is C16H8Br2N2O2 . Its average mass is 420.055 Da and its monoisotopic mass is 417.895233 Da .Chemical Reactions Analysis
In solution, indigo is quite reactive to oxygen, giving isatin, but 6,6’-dibromoindigo is less soluble and this oxidation reaction is less important . More powerful chemical oxidants (e.g., dichromate) will cleave 6,6’-dibromoindigo to give 6-bromoisatin .Physical And Chemical Properties Analysis
6,6’-Dibromoindigo is insoluble in organic solvents and water . It is unaffected by alkalis . The color is lightfast except when exposed to nitric acid or chlorine bleaches .Aplicaciones Científicas De Investigación
Historical Pigment
6,6-Dibromoindigo is a major component of the historic pigment Tyrian purple, also known as Royal purple, shellfish purple and Purple of the Ancients . It is arguably the oldest known pigment, the longest lasting, the subject of the first chemical industry, the most expensive and the best known .
Dye Synthesis
Over the past century, various synthetic approaches have been suggested to the most famous dye of antiquity, Tyrian purple (6,6′-dibromoindigo). These synthetic routes have been exhaustively surveyed and critically evaluated from the perspective of convenience, cost, safety and yield .
Biomedical Research
6,6-Dibromoindigo’s structural analog, 6-bromoindirubin-3’-oxime (6BIO), has been studied for its biological activity. As a potent inhibitor of Glycogen synthase kinase 3β (Gsk-3β), 6BIO has demonstrated anti-tumor and anti-neurodegenerative activities.
Organic Electronics
6,6′-Dibromoisoindigo is strongly electron deficient character with multiple functional groups and it has proven successful as an electron-accepting component for the preparation of electroactive materials for organic electronics .
Chemical Structure Analysis
The genesis of the purple dye from shellfish, its composition, origin, intermediates, analysis and synthesis of the components, 6,6’-dibromoindigo, 6-bromoindigo and 6,6’-dibromoindirubin are reviewed .
Industrial Dye Production
The first synthesis of 6,6′-dibromoindigo, reported in 1903 by Sachs and Kempf, was based on the Claisen condensation of 4-bromo-2-nitrobenzaldehyde with acetone, in analogy to the Baeyer-Drewsen process for the manufacture of indigo .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-bromo-2-(6-bromo-3-hydroxy-1H-indol-2-yl)indol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2N2O2/c17-7-1-3-9-11(5-7)19-13(15(9)21)14-16(22)10-4-2-8(18)6-12(10)20-14/h1-6,19,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZOCOQLYQNHII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2O)C3=NC4=C(C3=O)C=CC(=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301124185, DTXSID801314818 | |
| Record name | (2E)-6-Bromo-2-(6-bromo-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301124185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | C.I. Natural Violet 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dibromoindigo | |
CAS RN |
19201-53-7, 1277170-99-6 | |
| Record name | Indigoin, 6,6'-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019201537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,6-Dibromoindigo | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1277170996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-6-Bromo-2-(6-bromo-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301124185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | C.I. Natural Violet 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6-DIBROMOINDIGO | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O3DDL8TAF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Tyrian purple and what is its historical significance?
A: Tyrian purple, chemically known as 6,6′-dibromoindigo, is a natural dye with a rich historical background. [] It was first produced by the ancient Phoenicians and was highly prized for its vibrant purple hue. [, ] Due to the laborious extraction process from marine snails, it was incredibly expensive and became associated with royalty, power, and luxury. [, , ]
Q2: How has the perception of Tyrian purple evolved from ancient times to modern research?
A: While initially valued for its colorfast properties in textiles, modern research has unveiled new facets of Tyrian purple. [, ] Beyond its historical significance, it exhibits promising properties for organic electronics, demonstrating semiconducting characteristics comparable to other leading organic semiconductors. [, ]
Q3: What is the molecular formula and weight of 6,6′-dibromoindigo?
A: The molecular formula of 6,6′-dibromoindigo is C16H8Br2N2O2, and its molecular weight is 420.06 g/mol. [, ]
Q4: What spectroscopic data is available for Tyrian purple?
A: Tyrian purple has been extensively studied using various spectroscopic techniques. Raman spectroscopy has been particularly useful for identifying Tyrian purple in archaeological textiles, even differentiating it from other indigoid dyes. [, , ] UV-Vis spectroscopy reveals a characteristic absorption maximum around 600 nm, which is sensitive to the solvent environment. [] NMR studies are hindered by the low solubility of the compound. []
Q5: How does the structure of Tyrian purple contribute to its stability and application in various materials?
A: Tyrian purple molecules pack tightly in a crystalline structure stabilized by hydrogen bonding and π-stacking interactions. [, , ] This ordered structure contributes to its stability and makes it suitable for applications in organic field-effect transistors (OFETs) and other organic electronic devices. [, ]
Q6: What factors influence the formation of different Tyrian purple polymorphs in thin films?
A: The formation of specific Tyrian purple polymorphs in thin films depends on factors like the substrate temperature during deposition and the nature of the substrate surface. [, ] For instance, a surface-induced metastable phase forms at lower temperatures, while the thermodynamically stable bulk phase appears at higher temperatures. []
Q7: Does exposure to light affect the stability of Tyrian purple?
A: Theoretical studies using time-dependent density functional theory (TD-DFT) suggest that Tyrian purple exhibits high photostability when exposed to visible light, meaning it doesn't degrade easily. [] This stability is crucial for its use as a dye and in potential optical applications. []
Q8: What is the role of indole-producing bacteria in Tyrian purple biosynthesis?
A: Research suggests that indole-producing bacteria, such as Vibrio spp., present in the hypobranchial gland of Dicathais orbita could contribute to the initial steps of Tyrian purple biosynthesis by providing indole precursors. [, ]
Q9: How do researchers extract and quantify Tyrian purple precursors from Dicathais orbita?
A: Researchers use various solvent extraction procedures followed by high-performance liquid chromatography-mass spectrometry (HPLC-MS) to isolate and quantify specific Tyrian purple precursors, such as tyrindoxyl sulphate, from the hypobranchial gland of Dicathais orbita. []
Q10: What are the potential pharmacological applications of Tyrian purple and its precursors?
A: Tyrian purple precursors, particularly brominated indoles, have demonstrated promising anti-proliferative and pro-apoptotic activities, suggesting their potential as anticancer agents. [, ] Furthermore, research suggests that muricid extracts containing these compounds might act as chemopreventative agents against colorectal cancer by enhancing the acute apoptotic response to DNA damage. []
Q11: How does 6-bromoindirubin-3′-oxime (BIO), a derivative of Tyrian purple, impact umbilical cord blood stem cells?
A: BIO, a synthetic derivative of indirubin-3′-oxime found in Tyrian purple, has been shown to enhance the ex-vivo expansion and engraftment of umbilical cord blood hematopoietic stem cells. [] This effect is attributed to BIO's ability to inhibit glycogen synthase kinase-3β (GSK-3β), which activates the Wnt signaling pathway, promoting stem cell proliferation and survival. []
Q12: What are the environmental concerns related to the traditional extraction of Tyrian purple?
A: The historical method of obtaining Tyrian purple involved harvesting and sacrificing vast numbers of marine snails, raising concerns about the ecological impact on Muricidae populations. [, ]
Q13: What are the challenges and potential solutions for sustainable Tyrian purple production?
A: Sustainable production of Tyrian purple requires mitigating the environmental impact associated with harvesting Muricidae. [, ] Research on alternative production methods, such as culturing the snails or utilizing synthetic biology approaches to produce the dye in microorganisms, could offer more sustainable solutions. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



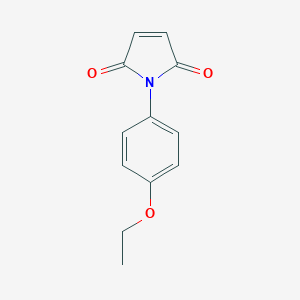
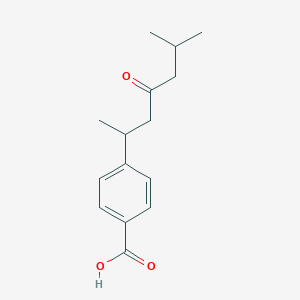

![4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine](/img/structure/B102685.png)
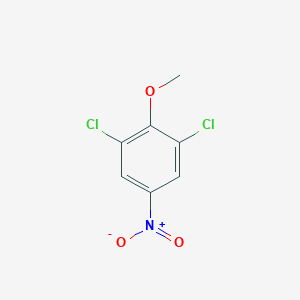
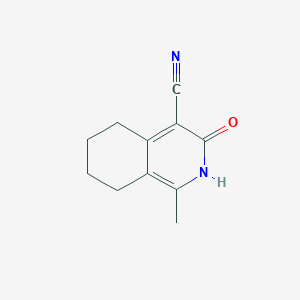


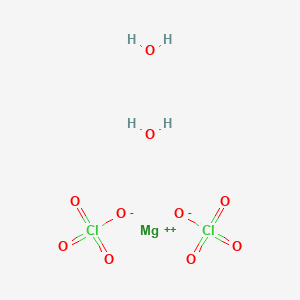
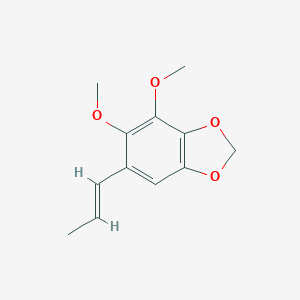
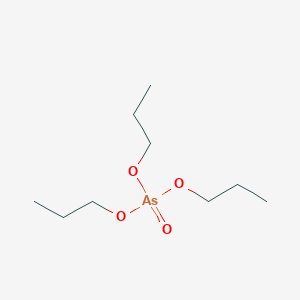
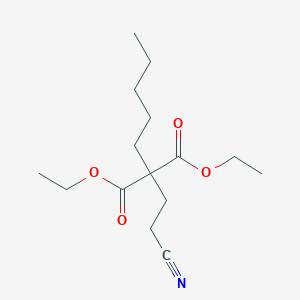
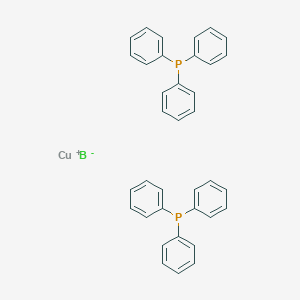
![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate](/img/structure/B102700.png)